6-Methyl-1-indanone
Overview
Description
6-Methyl-1-indanone is a substituted indanone with the molecular formula C10H10O. It is a white to light yellow crystalline powder with a melting point of 60-62°C and a boiling point of 70°C at 0.4 mmHg . This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
Indanones, in general, are known to interact with a variety of biological targets, including adrenergic receptors . These receptors are metabotropic receptors located on cell membranes and are stimulated by catecholamines .
Mode of Action
It is a substituted indanone synthesized in high quantum yields by the photolysis of α-chloro-2′,5′-dimethylacetophenone . It is formed as one of the photoproducts during the irradiation of 2,5-dimethylphenacyl (DMP) esters
Biochemical Pathways
Indanones are known to be involved in a variety of biochemical reactions . For instance, they are used in annulations to construct fused and spirocyclic frameworks
Pharmacokinetics
The ADME properties of 6-Methyl-1-indanone indicate high gastrointestinal absorption and it is BBB permeant . The log P values, which indicate lipophilicity, range from 1.95 to 3.25 . The compound is soluble, with log S values ranging from -2.43 to -3.48 . These properties suggest that this compound has good bioavailability.
Result of Action
Indanones and their derivatives are known to exhibit a broad range of biological activities . They are found in numerous natural products and pharmaceuticals, and are known for their antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the enthalpies of combustion and sublimation, which in turn can influence the compound’s energetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyl-1-indanone can be synthesized through the photolysis of α-chloro-2′,5′-dimethylacetophenone . This method involves the irradiation of 2,5-dimethylphenacyl esters, leading to the formation of this compound as one of the photoproducts .
Industrial Production Methods: Industrial production of this compound often involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides . This method is preferred due to its efficiency and the high yields obtained. The reaction is typically carried out in the presence of Lewis acids such as aluminum chloride.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1-indanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted indanones depending on the substituent introduced.
Scientific Research Applications
6-Methyl-1-indanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Methyl-1-indanone can be compared with other indanone derivatives such as:
- 6-Methoxy-1-indanone
- 5,6-Dimethoxy-1-indanone
These compounds share similar structural features but differ in their substituents, leading to variations in their physical and chemical properties . For example, the presence of methoxy groups in 6-Methoxy-1-indanone and 5,6-Dimethoxy-1-indanone can influence their reactivity and biological activity compared to this compound .
Properties
IUPAC Name |
6-methyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOXRDYLMJMQBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383542 | |
Record name | 6-Methyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24623-20-9 | |
Record name | 6-Methyl-1-indanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024623209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyl-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYL-1-INDANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9NAN3OV6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key characteristics of the photochemical synthesis of 6-Methyl-1-indanone?
A1: The photochemical synthesis of this compound is characterized by its efficiency and adherence to Green Chemistry principles. This method, involving intramolecular hydrogen transfer and enolization under UV irradiation, boasts mild reaction conditions, rapid kinetics, and straightforward procedures. [, ] The ease of product separation and purification further enhances its appeal. [, ]
Q2: What is the role of this compound in the photo-release of carboxylic acids?
A2: this compound acts as a coproduct in the photochemical cleavage of 2,5-dimethylphenacyl (DMP) esters. [] Upon UV irradiation, DMP esters release the corresponding carboxylic acid alongside this compound. [] This reaction, initiated by efficient photoenolization, proceeds through the formation of transient triplet and ground-state photoenols. []
Q3: How does the solvent environment influence the photochemistry of α-chloro-ortho-methylacetophenones?
A3: Solvent choice significantly impacts the photochemical behavior of α-chloro-ortho-methylacetophenones, exemplified by α-chloro-2',5'-dimethylacetophenone. [] In methanol, laser flash photolysis reveals a long-lived triplet state (270 ns), but it is a shorter-lived triplet (≤1 ns) that contributes to product formation. [] The E photoenol, with a lifetime varying drastically between methanol (20 μs) and benzene (225 ns), is the only detectable isomer. []
Q4: Can you describe the use of this compound as a precursor in organic synthesis?
A4: this compound serves as a valuable starting material for synthesizing diverse heterocyclic compounds. One example is its conversion to 4/6-Methyl-2-tosyloxy-1-indanones using [(hydroxy)tosyloxyiodo]benzene (HTIB). [] These indanone derivatives are subsequently employed to create a series of novel dihydroindeno[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazines via cyclocondensation reactions with various triazole derivatives. [] This synthetic route highlights the utility of this compound in accessing complex molecular architectures with potential biological activities.
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